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Compound of Interest

Compound Name: Methyl 2-bromobutyrate
CAS No.: 69043-96-5

Cat. No.: B3428721

Get Quote

GC-MS Fragmentation Guide: Methyl 2-
bromobutyrate
Executive Summary

Methyl 2-bromobutyrate (CAS: 3196-15-4) exhibits a distinct fragmentation pattern driven by

the proximity of the bromine atom to the carbonyl group. Unlike linear esters which typically
display a base peak at m/z 74 (McLafferty rearrangement), Methyl 2-bromobutyrate shifts this
diagnostic ion to m/z 152/154 due to bromine retention during the rearrangement. This guide
provides the experimental logic to distinguish it from its positional isomer, Methyl 4-
bromobutyrate, and its chlorinated analog.

Experimental Methodology

To replicate the fragmentation patterns described, the following electron ionization (EI)
parameters are recommended. This protocol ensures consistent ionization energy for
reproducible spectral libraries.
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Parameter Setting Rationale

Standard 70 eV energy is
required to induce the specific
fragmentation pathways
(McLafferty,

lonization Mode Electron Impact (EI)

-cleavage) described below.

Prevents condensation of high-

boiling bromo-esters while
Source Temp 230°C - 250°C o

minimizing thermal

degradation.

Non-polar (5% phenyl) phases
) provide optimal separation of
Column DB-5MS or Equivalent ]
halo-ester isomers based on

boiling point and polarity.

Captures low mass fragments
Scan Range m/z 35 - 300 (m/z 59) and the molecular ion
cluster (m/z 180/182).

Fragmentation Analysis: Methyl 2-bromobutyrate

The mass spectrum of Methyl 2-bromobutyrate is defined by three competitive pathways:
McLafferty Rearrangement,

-Cleavage, and Carbon-Halogen Cleavage.

Molecular lon (M+)

» m/z 180 and 182: The molecular ion is clearly visible with a characteristic 1:1 intensity ratio,
confirming the presence of a single bromine atom (

Br and

Br isotopes).
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Primary Pathway: Modified McLafferty Rearrangement
(Diagnostic)

Unlike simple methyl esters where the McLafferty rearrangement yields m/z 74, the substitution
of bromine at the

-position alters the fragment mass.

e Mechanism: The

-hydrogen (from the terminal methyl group) transfers to the carbonyl oxygen. The bond
between the

and
carbons cleaves.[2][3][4]

o Result: Neutral ethene (

, 28 Da) is lost. The charge remains on the bromine-containing enol fragment.

e Observed Peaks: m/z 152 (

Br) and m/z 154 (
Br).
e Abundance: High (~80-90%). This is the specific fingerprint for

-bromo esters with a propyl chain.

Secondary Pathway: -Cleavage

o Mechanism: Cleavage occurs adjacent to the carbonyl group.

e Fragment A: Formation of the methoxycarbonyl cation

o Observed Peak: m/z 59 (Base Peak, 100%).
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e Fragment B: Loss of the methoxycarbonyl group

o Observed Peaks: m/z 121 and 123 (1:1 ratio).[5] This corresponds to the

carbocation.

Tertiary Pathway: Loss of Bromine
e Mechanism: Homolytic cleavage of the C-Br bond.
e Observed Peak: m/z 101 (

).[6]

» Note: While significant (~50-60%), this peak is less diagnostic than m/z 152 because many
brominated isomers produce the same bromine-free fragment.

Visualization of Fragmentation Pathways
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Caption: Mechanistic pathways for Methyl 2-bromobutyrate. The "Shifted McLafferty lon" (m/z
152) is the key differentiator from non-alpha substituted isomers.

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.docbrown.info/page06/spectra2/2-bromobutane-ms.htm
https://pdf.benchchem.com/1610/Spectroscopic_Showdown_Unambiguously_Confirming_the_Structure_of_Ethyl_4_bromo_2_methylbutanoate.pdf
https://www.benchchem.com/product/b3428721/docs?utm_src=pdf-body-img#gc-ms-fragmentation-pattern-of-methyl-2-bromobutyrate
https://www.benchchem.com/product/b3428721/docs?utm_src=pdf-body#gc-ms-fragmentation-pattern-of-methyl-2-bromobutyrate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3428721?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Comparative Analysis: Isomer Differentiation

Distinguishing Methyl 2-bromobutyrate from its isomers is critical in synthesis monitoring.

Vs. Methyl 4-bromobutyrate (Positional Isomer)
Methyl 4-bromobutyrate (

) lacks the
-bromine and has the bromine on the
-carbon.

o McLafferty Shift: In the 4-bromo isomer, the

-carbon holds the bromine. A standard McLafferty rearrangement is hindered or produces a
different neutral fragment. However, the dominant feature of linear methyl esters—the m/z 74
peak (

)—is typically restored or prominent because the
-carbon is unsubstituted.

» Key Difference:
o Methyl 2-bromo: Dominant m/z 152, Weak/Absent m/z 74.
o Methyl 4-bromo: Dominant m/z 74, Absent m/z 152.

Vs. Methyl 2-chlorobutyrate (Halogen Analog)

The chlorinated analog follows the same mechanistic logic but with mass shifts corresponding
to Chlorine (

cl/
cl).

 |sotope Pattern: M+ cluster shows a 3:1 ratio (Chlorine) vs 1:1 (Bromine).
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o MclLafferty Shift: The diagnostic peak shifts from m/z 152 to m/z 108 (

Summary Table of Diagnostic lons

Molecular lon Diagnostic Key
Compound Base Peak U
(M+) McLafferty lon  Distinction
High mass
Methyl 2- McLafferty
180/182 (1:1 59 152 /154
bromobutyrate (1) fragment due to
-Br.
Classical ester
Methyl 4- peak (m/z 74) is
180 /182 (1:1) 74 74 _
bromobutyrate dominant; no m/z
152.
Mass shift (-44
Methyl 2- Da vs Bromo)
136/138 (3:1) 59 108 /110 _
chlorobutyrate and 3:1 isotope
ratio.
Decision Tree for Identification
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Caption: Logic flow for identifying halo-ester isomers based on MS spectral features.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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